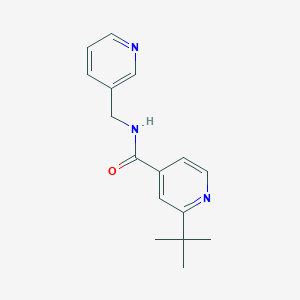![molecular formula C16H14FN5OS B5782277 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a tetrazole-based drug that has shown promising results in various laboratory experiments.
作用機序
The mechanism of action of 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide is not yet fully understood. However, it is believed that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, and it has also been shown to inhibit the growth and proliferation of cancer cells in vitro. The compound has also been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
One of the main advantages of using 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide in lab experiments is its potential use as an anticancer agent. The compound has shown promising results in various laboratory experiments, and it has a low toxicity profile in animal studies. However, one of the limitations of using this compound is the complexity of its synthesis, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide. One potential direction is the further study of its mechanism of action, which could lead to the development of more effective anticancer agents. Another potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, the compound could be studied for its potential use in other areas of scientific research, such as neuroscience and immunology.
Conclusion:
This compound is a tetrazole-based compound that has shown promising results in various laboratory experiments. The compound has potential use as an anticancer agent, and it has a low toxicity profile in animal studies. While the synthesis of this compound can be complex, further study of its mechanism of action and optimization of the synthesis method could lead to the development of more effective anticancer agents and other scientific applications.
合成法
The synthesis of 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide is a multistep process that involves the reaction of various chemicals. The exact method of synthesis can vary depending on the desired purity and yield of the compound. However, the general steps involved in the synthesis of this compound include the preparation of the tetrazole ring, the reaction of the tetrazole with the appropriate amine, and the subsequent reaction with the appropriate acid chloride.
科学的研究の応用
2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide has been extensively studied for its potential use in scientific research. This compound has shown promising results in various laboratory experiments, including its potential use as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-24-14-9-5-4-8-13(14)18-15(23)10-22-20-16(19-21-22)11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFOBDMQRSNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5782203.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)


![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)


![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
